molecular formula C10H12O3 B8705856 2-Ethyl-4-hydroxy-3-methylbenzoic acid

2-Ethyl-4-hydroxy-3-methylbenzoic acid

Cat. No.: B8705856
M. Wt: 180.20 g/mol
InChI Key: XPHWSWCAPLGDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-hydroxy-3-methylbenzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-ethyl-4-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C10H12O3/c1-3-7-6(2)9(11)5-4-8(7)10(12)13/h4-5,11H,3H2,1-2H3,(H,12,13)

InChI Key

XPHWSWCAPLGDBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.0 g of 2-ethyl-4-methoxy-3-methylbenzoic acid (F1) are suspended in 50 ml of dichloromethane under a nitrogen atmosphere. 29.3 ml of boron tribromide are subsequently slowly added dropwise with cooling in an ice bath. The transparent, red solution obtained is stirred at room temperature for 1 h. The mixture is subsequently carefully poured with stirring into 600 ml of ice-water. The aqueous phase is stirred for 30 min and subsequently extracted twice with 200 ml of ethyl acetate each time. The combined organic phases are washed once with 200 ml of water, dried over Na2SO4, evaporated in vacuo and purified by flash column chromatography on silica gel (solvent gradient: cyclohexane/0-100% by vol. of ethyl acetate), giving 9.37 g of the title compound as a colourless, amorphous solid having a melting point of 139° C.; MS: 180.0 (M+); TLC: Rf=0.33 (cyclohexane/methyl tert-butyl ether 3:2 parts by volume).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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